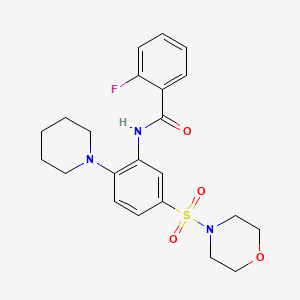
3-(1-Methylindol-3-yl)-1-pyrrolidin-1-ylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Methylindol-3-yl)-1-pyrrolidin-1-ylpropan-1-one, also known as Miprocin or 4-HO-MiPT, is a synthetic psychedelic compound that was first synthesized by Alexander Shulgin in the 1980s. It belongs to the tryptamine class of compounds and is structurally similar to psilocin, the active component of magic mushrooms. Miprocin has been studied for its potential as a research tool in the fields of neuroscience and pharmacology.
Mecanismo De Acción
3-(1-Methylindol-3-yl)-1-pyrrolidin-1-ylpropan-1-one acts on the 5-HT2A receptor by binding to it and activating it. This leads to an increase in the levels of serotonin in the brain, which is associated with changes in mood, perception, and cognition. 3-(1-Methylindol-3-yl)-1-pyrrolidin-1-ylpropan-1-one also has affinity for other serotonin receptors, such as 5-HT1A and 5-HT2C, which may contribute to its overall effects.
Biochemical and Physiological Effects:
3-(1-Methylindol-3-yl)-1-pyrrolidin-1-ylpropan-1-one has been shown to produce a range of biochemical and physiological effects in animal models and in vitro studies. These include changes in neurotransmitter levels, alterations in brain activity, and changes in gene expression. 3-(1-Methylindol-3-yl)-1-pyrrolidin-1-ylpropan-1-one has also been shown to produce behavioral effects, such as changes in locomotor activity and anxiety-like behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(1-Methylindol-3-yl)-1-pyrrolidin-1-ylpropan-1-one in lab experiments include its relatively simple synthesis, its selective activation of the 5-HT2A receptor, and its ability to produce a range of biochemical and physiological effects. However, there are also limitations to its use, such as its potential toxicity and the need for careful dosing to avoid adverse effects.
Direcciones Futuras
There are many potential future directions for research on 3-(1-Methylindol-3-yl)-1-pyrrolidin-1-ylpropan-1-one. One area of interest is its potential as a therapeutic agent for the treatment of psychiatric disorders, such as depression and anxiety. Another area of interest is its potential as a tool for studying the neural mechanisms underlying altered states of consciousness, such as those induced by psychedelic compounds. Additionally, further research is needed to fully understand the biochemical and physiological effects of 3-(1-Methylindol-3-yl)-1-pyrrolidin-1-ylpropan-1-one and its potential as a research tool in the fields of neuroscience and pharmacology.
Métodos De Síntesis
The synthesis of 3-(1-Methylindol-3-yl)-1-pyrrolidin-1-ylpropan-1-one involves the reaction of 4-hydroxyindole with N-methylpyrrolidine and propionyl chloride. The resulting compound is then purified through a series of chemical processes to obtain the final product. The synthesis of 3-(1-Methylindol-3-yl)-1-pyrrolidin-1-ylpropan-1-one is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
3-(1-Methylindol-3-yl)-1-pyrrolidin-1-ylpropan-1-one has been studied for its potential as a research tool in the fields of neuroscience and pharmacology. It has been shown to act as a partial agonist at the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. This makes 3-(1-Methylindol-3-yl)-1-pyrrolidin-1-ylpropan-1-one a valuable tool for studying the effects of 5-HT2A activation on brain function.
Propiedades
IUPAC Name |
3-(1-methylindol-3-yl)-1-pyrrolidin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-17-12-13(14-6-2-3-7-15(14)17)8-9-16(19)18-10-4-5-11-18/h2-3,6-7,12H,4-5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVQCRWUNGVNHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CCC(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-[(2-Methylimidazol-1-yl)methyl]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7499628.png)





![Phenyl N-[4-(hydroxymethyl)phenyl]carbamate](/img/structure/B7499676.png)





![1-[(4-chlorophenyl)methyl]-N,N-dimethylpiperidine-3-carboxamide](/img/structure/B7499719.png)